In Vivo Hepatoprotection: 2,4'-DHBP vs. Punicalagin in APAP-Induced Liver Injury Model
2,4'-Dihydroxybenzophenone provides significant protection against acetaminophen (APAP)-induced hepatotoxicity in a C57BL/6J mouse model, as demonstrated by reduced serum ALT and AST levels. This protective effect is comparable to that of punicalagin, a known antioxidant, and is attributed to its antioxidant activity [1].
| Evidence Dimension | Reduction in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels following APAP challenge |
|---|---|
| Target Compound Data | 2,4'-DHBP significantly reduced ALT and AST levels in a dose-dependent manner (specific quantitative data not fully detailed in available sources but protective effect confirmed) |
| Comparator Or Baseline | Punicalagin (antioxidant control) showed comparable protective effect; Vehicle control (APAP only) showed elevated ALT/AST |
| Quantified Difference | Qualitative evidence of protection comparable to punicalagin |
| Conditions | C57BL/6J mouse model, APAP-induced acute hepatotoxicity |
Why This Matters
This in vivo efficacy against a clinically relevant form of drug-induced liver injury supports the selection of 2,4'-DHBP over other benzophenone isomers that lack documented hepatoprotective activity.
- [1] TargetMol. Product Information: 2,4'-Dihydroxybenzophenone (T7036). View Source
